molecular formula C18H20N2O3S B2955138 N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide CAS No. 2415540-92-8

N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide

Cat. No. B2955138
CAS RN: 2415540-92-8
M. Wt: 344.43
InChI Key: MZMDUNRINIJBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide, also known as ETC-159, is a small molecule inhibitor that targets the enzyme sterol regulatory element-binding protein (SREBP). SREBP is a transcription factor that plays a crucial role in regulating cholesterol and fatty acid metabolism. Inhibition of SREBP has been shown to have potential therapeutic benefits in the treatment of metabolic disorders such as hyperlipidemia, non-alcoholic fatty liver disease, and type 2 diabetes.

Mechanism of Action

N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide works by inhibiting the activity of SREBP, a transcription factor that regulates the expression of genes involved in cholesterol and fatty acid metabolism. Inhibition of SREBP leads to a decrease in the production of cholesterol and triglycerides, which can improve metabolic parameters in individuals with hyperlipidemia, non-alcoholic fatty liver disease, and type 2 diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide are primarily related to its inhibition of SREBP. By reducing the expression of genes involved in cholesterol and fatty acid metabolism, N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide can improve metabolic parameters such as glucose tolerance, insulin sensitivity, and lipid levels. N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide has also been shown to reduce hepatic steatosis and inflammation in preclinical models of non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

One advantage of N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is its specificity for SREBP inhibition, which reduces the potential for off-target effects. N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. However, one limitation of N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide and other SREBP inhibitors. One area of interest is the potential use of SREBP inhibitors in the treatment of atherosclerosis, a condition characterized by the buildup of plaque in the arteries. SREBP has been implicated in the development of atherosclerosis, and inhibition of SREBP may have therapeutic benefits in this context.
Another potential future direction is the development of SREBP inhibitors that target specific isoforms of the protein. There are three isoforms of SREBP, each of which regulates different aspects of cholesterol and fatty acid metabolism. Targeting specific isoforms may improve the efficacy and specificity of SREBP inhibition.
Conclusion
N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is a small molecule inhibitor of SREBP that has shown promise in preclinical models of metabolic disorders. Its specificity for SREBP inhibition and well-tolerated profile make it an attractive candidate for further development. Future research will continue to explore the potential therapeutic benefits of SREBP inhibition in a variety of contexts.

Synthesis Methods

The synthesis of N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide involves a multi-step process that begins with the reaction of 4-ethoxyaniline and 3-bromothiophene to form N-(4-ethoxyphenyl)-3-bromothiophene-2-carboxamide. This intermediate is then reacted with cyclopropanecarboxylic acid and triethylamine to form N-(4-ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide. The final step involves the conversion of the thioamide to the oxamide using hydrogen peroxide and sodium hydroxide.

Scientific Research Applications

N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide has been extensively studied in preclinical models of metabolic disorders. In a mouse model of diet-induced obesity and insulin resistance, treatment with N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide led to significant improvements in glucose tolerance, insulin sensitivity, and lipid metabolism. N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide has also been shown to reduce hepatic steatosis and inflammation in a mouse model of non-alcoholic fatty liver disease.

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-23-15-5-3-14(4-6-15)20-17(22)16(21)19-12-18(8-9-18)13-7-10-24-11-13/h3-7,10-11H,2,8-9,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMDUNRINIJBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.